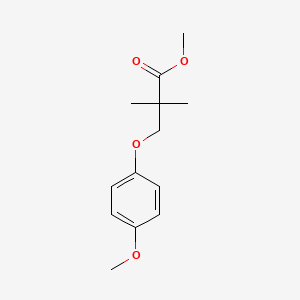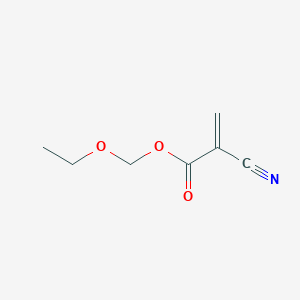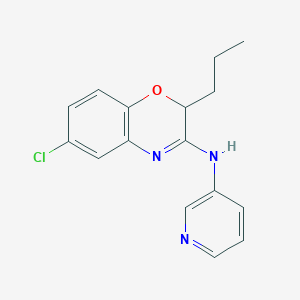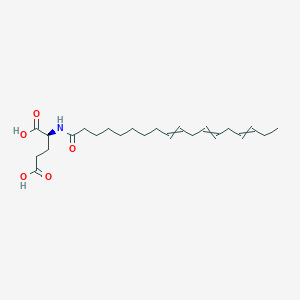![molecular formula C17H18O3 B14238179 ([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate CAS No. 352286-08-9](/img/structure/B14238179.png)
([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is an organic compound that features a biphenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate typically involves the esterification of ([1,1’-Biphenyl]-4-yl)methanol with 3-hydroxybutanoic acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can be compared with similar compounds such as:
- ([1,1’-Biphenyl]-4-yl)methyl acetate
- ([1,1’-Biphenyl]-4-yl)methyl propanoate
- ([1,1’-Biphenyl]-4-yl)methyl butanoate
These compounds share the biphenyl group but differ in the ester moiety. The differences in the ester group can lead to variations in their chemical reactivity, physical properties, and applications.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.
Properties
CAS No. |
352286-08-9 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl 3-hydroxybutanoate |
InChI |
InChI=1S/C17H18O3/c1-13(18)11-17(19)20-12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,18H,11-12H2,1H3 |
InChI Key |
UKZXGPZVXITEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
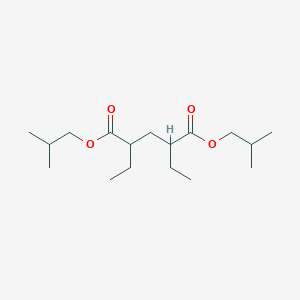
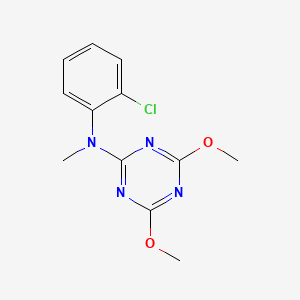

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
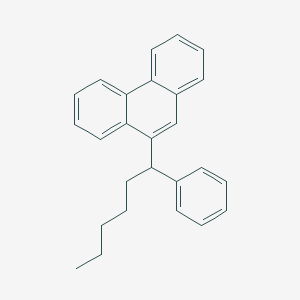
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

